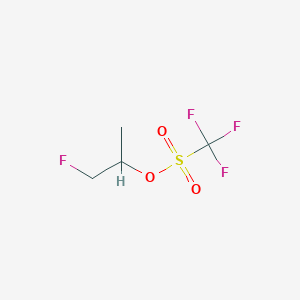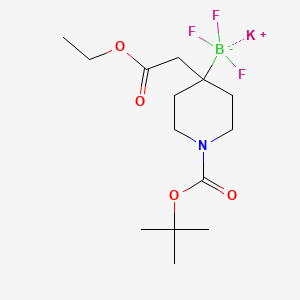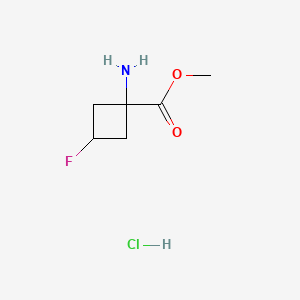![molecular formula C7H6IN3O B13476061 7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13476061.png)
7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 2nd position on the pyrazolopyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the iodination of pyrazolopyrazine derivatives. One common method involves the reaction of pyrazolopyrazine with N-iodosuccinimide in the presence of N-methylmorpholine . This reaction proceeds regioselectively to form the 7-iodo derivative.
Another approach involves the carbonylation of 7-iodopyrazolopyrazine derivatives in a methanol solution under elevated pressure (20 atm) and temperature (100°C) in the presence of catalytic amounts of palladium (Pd(dppf)Cl2) and excess triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Carbonylation Reactions: As mentioned earlier, carbonylation can be performed to introduce ester groups into the compound.
Common Reagents and Conditions
N-iodosuccinimide: Used for iodination reactions.
Palladium (Pd(dppf)Cl2): Used as a catalyst in carbonylation reactions.
Triethylamine: Used as a base in carbonylation reactions.
Major Products Formed
Substituted Derivatives: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Ester Derivatives: Formed through carbonylation reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one varies depending on its application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Antagonism: It can act as an antagonist by binding to receptors and blocking the binding of natural ligands, thus inhibiting receptor activation.
Antiproliferative Effects: The compound induces cell death in cancer cells through various pathways, including apoptosis and cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with the iodine atom at the 3rd position.
7-substituted 2-methylpyrazolo[1,5-a]pyrimidines: These compounds have a similar pyrazolopyrazine core but with different substituents at the 7th position.
Uniqueness
7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 7th position and the methyl group at the 2nd position allows for unique interactions with biological targets and distinct reactivity in chemical transformations.
Propriétés
Formule moléculaire |
C7H6IN3O |
|---|---|
Poids moléculaire |
275.05 g/mol |
Nom IUPAC |
7-iodo-2-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H6IN3O/c1-4-2-5-7(12)9-3-6(8)11(5)10-4/h2-3H,1H3,(H,9,12) |
Clé InChI |
RFPONXQNBSBEJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=C1)C(=O)NC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13475986.png)

![Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475994.png)



![4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid](/img/structure/B13476027.png)

![1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B13476062.png)

![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)

![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
